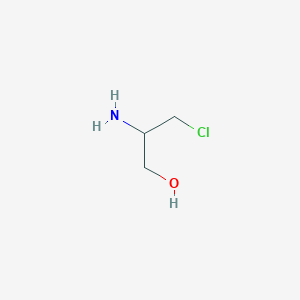

2-Amino-3-chloropropan-1-ol

Description

Contextualization within the Functionalized Amino Alcohol Class

Functionalized amino alcohols are a broad class of organic compounds characterized by the presence of both an amino and a hydroxyl group, along with at least one other functional group. These compounds are of immense importance in synthetic organic chemistry and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. Vicinal amino alcohols, where the amino and hydroxyl groups are on adjacent carbon atoms, are particularly significant building blocks. rsc.org

The presence of additional functional groups, such as the chloro group in 2-amino-3-chloropropan-1-ol, further enhances their synthetic utility. This "functionalization" allows for a diverse range of chemical transformations, enabling chemists to introduce various structural motifs and build molecular complexity. The reactivity of each functional group can often be selectively controlled, providing a powerful tool for the targeted synthesis of complex molecules.

Significance as a Chemical Entity within Organic Synthesis

The significance of this compound and its isomers, such as 1-amino-3-chloropropan-2-ol (B1208272), lies in their role as key intermediates in the synthesis of various important organic molecules. The presence of three distinct functional groups on a simple three-carbon backbone provides multiple reaction sites for synthetic transformations.

For instance, the amino group can undergo reactions such as acylation, alkylation, and formation of Schiff bases. The hydroxyl group can be esterified, etherified, or oxidized. The chloro group, being a good leaving group, can be displaced by a variety of nucleophiles. This multi-faceted reactivity allows for the construction of diverse molecular architectures.

A notable application of a related isomer, (S)-1-amino-3-chloro-2-propanol hydrochloride, is as a key intermediate in the synthesis of the antibiotic linezolid. guidechem.com This highlights the practical importance of these functionalized amino alcohols in the pharmaceutical industry. The synthesis of such chiral compounds often requires stereoselective methods to obtain the desired enantiomer, which is crucial for therapeutic efficacy. smolecule.comresearchgate.net

Overview of Academic Research Trends Pertaining to Aminochloropropanols

Academic research on aminochloropropanols has been focused on several key areas, including the development of novel synthetic methods, exploration of their reactivity, and their application as building blocks in the synthesis of biologically active molecules.

Recent research has explored various synthetic routes to functionalized amino alcohols, including the use of Lewis acid catalysts to steer the reaction pathways of tertiary enamides to produce vicinal amino alcohol derivatives. rsc.org Other studies have focused on the regioselective ring-opening of epoxides with amines, a common method for preparing β-amino alcohols. organic-chemistry.org

Furthermore, research has been conducted on the synthesis and biological evaluation of derivatives of aminochloropropanols. For example, a series of 3-arylamino-1-chloropropan-2-ols were synthesized and evaluated for their antifungal and antibacterial activities. nih.gov These studies demonstrate the ongoing interest in exploring the chemical space around the aminochloropropanol scaffold to discover new compounds with potential therapeutic applications.

Below is a table summarizing the key properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₃H₈ClNO nih.gov | C₃H₉Cl₂NO guidechem.com |

| Molecular Weight | 109.55 g/mol nih.gov | 146.01 g/mol guidechem.com |

| CAS Number | 725676-93-7 chemicalbook.com | 54798-73-1 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO/c4-1-3(5)2-6/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTAOEPAYSOYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 2 Amino 3 Chloropropan 1 Ol and Analogues

Quantum Chemical Calculations for Molecular Structure and Conformation Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of flexible molecules such as 2-amino-3-chloropropan-1-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the optimized geometries of different conformers and to evaluate their relative stabilities. researchgate.netresearchgate.net

For analogues like 3-chloropropan-1-ol, studies have combined gas-phase electron diffraction with ab initio molecular orbital calculations (HF/6-31G*) to investigate the mixture of rotational conformers. researchgate.net These studies analyze the dihedral angles and the potential for intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom. researchgate.net In the case of 3-chloropropan-1-ol, conformers that could form an O-H···Cl hydrogen bond were found to be minor components of the gaseous mixture, a finding supported by theoretical predictions. researchgate.net Similarly, for this compound, theoretical calculations would explore the various staggered conformations arising from rotation around the C-C bonds and investigate the interplay of intramolecular hydrogen bonds involving the amino, hydroxyl, and chloro groups. Natural Bond Orbital (NBO) analysis is another powerful tool used to study electronic exchange interactions and charge delocalization within the molecule, which influences its structure. researchgate.net

The table below illustrates typical geometric parameters that can be obtained from quantum chemical calculations for a molecule like this compound, based on findings for similar structures. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from Quantum Chemical Calculations This table is illustrative, based on data for analogous compounds.

| Parameter | Predicted Value | Method/Basis Set (Example) |

| Bond Lengths (Å) | ||

| C-C | 1.53 | B3LYP/6-311++G(d,p) |

| C-O | 1.43 | B3LYP/6-311++G(d,p) |

| C-N | 1.47 | B3LYP/6-311++G(d,p) |

| C-Cl | 1.80 | B3LYP/6-311++G(d,p) |

| O-H | 0.96 | B3LYP/6-311++G(d,p) |

| N-H | 1.01 | B3LYP/6-311++G(d,p) |

| **Bond Angles (°) ** | ||

| C-C-C | 110.5 | B3LYP/6-311++G(d,p) |

| C-C-O | 109.8 | B3LYP/6-311++G(d,p) |

| C-C-Cl | 111.6 | B3LYP/6-311++G(d,p) |

| C-C-N | 110.0 | B3LYP/6-311++G(d,p) |

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound and its analogues. These investigations help in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com The activation energy (Gibbs free energy of activation) calculated for a transition state provides a quantitative measure of the reaction's kinetic feasibility. mdpi.com

For example, a study on the synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol (B1208272) derivatives utilized theoretical studies to propose a plausible reaction mechanism. rsc.orgresearchgate.net Such studies typically use DFT methods to model the stepwise process, which might involve the initial formation of a dithiocarbamic acid intermediate followed by an intramolecular nucleophilic substitution to form the cyclic product. Calculations would locate the transition state for the ring-closing step, confirming the mechanism and explaining the role of reagents like the base used to promote the reaction. rsc.orgresearchgate.net

Molecular Electron Density Theory (MEDT) is another approach used to study reaction mechanisms. mdpi.com In a study of cycloaddition reactions, MEDT analysis based on DFT calculations helped to identify pre-reaction molecular complexes and transition states along the reaction coordinate. mdpi.com The calculations showed that while thermodynamically stable products were formed, the initial formation of molecular complexes was energetically unfavorable when considering the Gibbs free energy, ruling them out as stable intermediates. mdpi.com For reactions of this compound, similar computational explorations could predict the most likely pathways for transformations such as cyclization to form aziridines or oxazolidines.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful predictive models for chemical reactivity and selectivity. By calculating various molecular descriptors, it is possible to anticipate how a molecule like this compound will behave in a chemical reaction. acs.org

One common approach involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate the site of nucleophilic attack (electron donation), while the LUMO points to the site of electrophilic attack (electron acceptance). For this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group, making it the primary nucleophilic center.

More advanced methods use quantum chemical descriptors to build Quantitative Structure-Activity Relationship (QSAR) models. acs.org For instance, the rate constants for reactions of various organic compounds with ozone have been successfully correlated with the energy of localized molecular orbitals, such as the Natural Bond Orbital (NBO) energy of nitrogen lone-pair electrons in amines. acs.org The global electrophilicity and nucleophilicity indices, derived from conceptual DFT, are also used to classify molecules and predict the direction of electron density flow in a reaction, which helps in understanding polarity and regioselectivity. mdpi.com For this compound, such calculations would be invaluable in predicting the outcome of reactions with various electrophiles and nucleophiles.

Table 2: Key Computational Descriptors for Predicting Reactivity This table provides a conceptual overview of descriptors and their relevance.

| Descriptor | Typical Calculation Method | Relevance to this compound |

| HOMO Energy | DFT (e.g., B3LYP) | Indicates nucleophilicity; the higher the energy, the more reactive the molecule as a nucleophile (e.g., at the amino group). |

| LUMO Energy | DFT (e.g., B3LYP) | Indicates electrophilicity; the lower the energy, the more susceptible the molecule is to nucleophilic attack (e.g., at the carbon bonded to chlorine). |

| NBO Charges | NBO Analysis | Reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Global Electrophilicity Index (ω) | Conceptual DFT | Quantifies the electrophilic nature of the molecule as a whole. mdpi.com |

| Global Nucleophilicity Index (N) | Conceptual DFT | Quantifies the nucleophilic nature of the molecule as a whole. mdpi.com |

Computational Spectroscopy for Structural Elucidation and Vibrational Assignment

Computational methods are a cornerstone of modern spectroscopic analysis. Theoretical calculations of spectroscopic parameters, such as vibrational frequencies (infrared and Raman) and NMR chemical shifts, provide a powerful complement to experimental data, aiding in structural elucidation. bas.bg

For vibrational spectroscopy, quantum chemical calculations, typically at the DFT level, can predict the fundamental vibrational frequencies and their intensities. researchgate.net These calculated spectra are often scaled to correct for systematic errors arising from anharmonicity and the chosen level of theory. In a study on 1,3-dichloro-2-propanol, vibrational frequencies were computed at the B3LYP level to propose a complete vibrational assignment for the molecule's normal modes. researchgate.net Similarly, theoretical calculations of the fundamental and overtone OH stretching spectra for a range of simple alcohols have shown good agreement with experimental results. acs.orgresearchgate.net For this compound, theoretical vibrational analysis would be essential to assign the characteristic stretching and bending modes associated with its O-H, N-H, C-Cl, and C-O functional groups.

The table below presents a hypothetical comparison of experimental and calculated vibrational frequencies for the key functional groups in this compound.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is for illustrative purposes.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Example Calculated Value (cm⁻¹) (Scaled) |

| O-H Stretch | 3200 - 3600 | 3450 |

| N-H Stretch (asymmetric) | 3300 - 3500 | 3400 |

| N-H Stretch (symmetric) | 3250 - 3400 | 3310 |

| C-H Stretch | 2850 - 3000 | 2950 |

| N-H Bend | 1590 - 1650 | 1620 |

| C-O Stretch | 1000 - 1260 | 1050 |

| C-Cl Stretch | 600 - 800 | 720 |

Advanced Analytical Methodologies for the Characterization and Detection of 2 Amino 3 Chloropropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 2-Amino-3-chloropropan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the connectivity of atoms and providing insights into its stereochemistry.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule would be expected. The protons of the aminomethyl (-CH(NH₂)-), chloromethyl (-CH₂Cl), and hydroxymethyl (-CH₂OH) groups, as well as the hydroxyl and amino protons themselves, would each produce characteristic resonances. The chemical shifts (δ) of these protons are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine). For instance, the protons on the carbon bearing the chlorine atom are expected to be shifted downfield. The splitting patterns (e.g., doublet, triplet, multiplet) of these signals, arising from spin-spin coupling between neighboring protons, are crucial for establishing the connectivity of the propanol (B110389) backbone. In deuterated solvents like D₂O, the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups would exchange with deuterium (B1214612), leading to the disappearance of their signals, which can help in peak assignment. physicsandmathstutor.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A unique signal would be observed for each of the three carbon atoms in the propan-1-ol backbone, with their chemical shifts being highly dependent on the attached functional groups. The carbon atom bonded to the chlorine atom would exhibit a significant downfield shift compared to the other carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve any structural ambiguities by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

For comparison, the related compound 1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride shows ¹H NMR signals at δ 3.34–3.28 (m, 1H) and 3.19 (ddd, 1H), and ¹³C NMR resonances at δ 69.06 and 43.19, which are consistent with its hydroxyl, amino, and chlorinated groups.

Table 1: Predicted NMR Data for this compound

| Technique | Group | Expected Chemical Shift (δ) Range (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H NMR | -CH₂OH | 3.5 - 4.0 | Doublet of doublets (dd) |

| -CH(NH₂) | 3.0 - 3.5 | Multiplet (m) | |

| -CH₂Cl | 3.6 - 4.2 | Doublet of doublets (dd) | |

| -OH | Variable, broad | Singlet (s) | |

| -NH₂ | Variable, broad | Singlet (s) | |

| ¹³C NMR | C-OH | 60 - 70 | - |

| C-NH₂ | 50 - 60 | - | |

| C-Cl | 45 - 55 | - |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a highly sensitive and specific analytical method.

The mass spectrum of this compound (C₃H₈ClNO) would show a molecular ion peak (M⁺) corresponding to its molecular weight. savemyexams.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks at a mass-to-charge ratio (m/z) separated by two units (M⁺ and M+2⁺) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. rsc.org

Fragmentation analysis is key to structural confirmation. The molecular ion can break apart in predictable ways, yielding fragment ions that are characteristic of the molecule's structure. Common fragmentation pathways for this compound might include the loss of small neutral molecules such as water (H₂O), hydrogen chloride (HCl), or the chloromethyl radical (•CH₂Cl). savemyexams.com For example, a significant fragment might correspond to the loss of •CH₂Cl, resulting in an ion at m/z corresponding to [M - CH₂Cl]⁺.

GC-MS is particularly well-suited for analyzing volatile compounds. However, due to the polarity and low volatility of this compound, derivatization is often required to improve its chromatographic behavior and detection sensitivity. nih.govnih.gov LC-MS is an alternative that can analyze the compound directly in its native form, making it suitable for thermally labile molecules. Both techniques are invaluable for impurity profiling, capable of detecting related substances and synthetic by-products even at trace levels.

Chromatographic Separations for Purity Assessment and Isomer Differentiation (HPLC, UPLC, GC)

Chromatographic techniques are central to assessing the purity of this compound and separating it from its isomers and other impurities. mrcolechemistry.co.uk High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most commonly employed methods.

Gas Chromatography (GC) is effective for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, direct analysis can be challenging due to poor peak shape and low sensitivity resulting from interactions with the GC system. nih.gov Therefore, derivatization to increase volatility is a common prerequisite for successful GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are highly versatile and widely used for the analysis of non-volatile and thermally sensitive compounds. These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC using a C18 column is a common approach, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used. Purity is determined by the area percentage of the main peak in the chromatogram.

A significant challenge is the differentiation of isomers, such as 1-Amino-3-chloropropan-2-ol. While standard chromatographic methods can separate positional isomers, the separation of enantiomers (optical isomers) of the chiral this compound requires specialized chiral chromatography. This is achieved by using a chiral stationary phase (CSP) in either GC or HPLC, which interacts differently with the two enantiomers, leading to their separation and allowing for the determination of enantiomeric purity or excess. google.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Key Application | Notes |

|---|---|---|---|---|

| GC | DB-5ms, Innowax | Helium, Nitrogen | Volatile impurity analysis | Often requires derivatization for the target analyte. researchgate.net |

| HPLC/UPLC | C18, C8 (Reversed-Phase) | Water/Acetonitrile, Water/Methanol | Purity assessment, quantification | Suitable for direct analysis without derivatization. |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol (Normal-Phase) | Enantiomeric separation | Crucial for stereospecific synthesis and analysis. google.com |

Development of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC and MS. For this compound, derivatization targets the polar amino (-NH₂) and hydroxyl (-OH) groups to enhance volatility, improve thermal stability, and increase detection sensitivity. lcms.cz

Several derivatization reagents are commonly used for chloropropanols and related compounds:

Silylation Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in hydroxyl and amino groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. This is a widely used approach for GC analysis. researchgate.net

Acylation Reagents: Anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) are used to acylate the amino and hydroxyl groups. The resulting derivatives are highly volatile and their fluorine atoms make them particularly sensitive to detection by an electron capture detector (ECD) in GC. nih.govnih.gov

Boronic Acid Derivatives: Phenylboronic acid (PBA) can react with the 1,2-diol moiety, if present, to form a cyclic boronate ester. While more specific for diols, similar reagents could potentially be designed for amino alcohols. nih.gov

For HPLC analysis, pre-column derivatization can be employed to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Visible or fluorescence detectors. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) react with primary amines to form highly fluorescent derivatives, significantly lowering detection limits. lcms.cz The automation of these pre-column derivatization procedures can reduce analysis time and improve reproducibility. lcms.cz

Spectroscopic Analysis of Conformational States and Intermolecular Interactions

The biological and chemical activity of a flexible molecule like this compound is often influenced by its three-dimensional structure, specifically its preferred conformations and the intermolecular interactions it can form. Spectroscopic methods, in combination with computational chemistry, are used to study these aspects.

The molecule can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds (C-C, C-O, C-N). These conformers may have different energies, and the molecule will exist as a population of these states. Techniques like infrared (IR) and Raman spectroscopy can provide information about these conformational equilibria. For example, the vibrational frequencies of the O-H and C-Cl stretching modes can be sensitive to the local environment and conformation. Intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the chlorine atom, can significantly stabilize certain conformers. This is often observed as a shift in the vibrational frequency of the participating groups. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for exploring the potential energy surface of the molecule. nih.gov These calculations can predict the geometries and relative energies of different stable conformers, as well as the energy barriers for rotation between them. researchgate.net The calculated vibrational frequencies and NMR chemical shifts for these conformers can then be compared with experimental spectroscopic data to validate the theoretical model and determine the conformational preferences of the molecule in different environments (gas phase, solution). nih.govub.edu This interplay between experimental spectroscopy and theoretical calculations provides a detailed picture of the molecule's structural dynamics and its capacity for intermolecular interactions like hydrogen bonding.

Strategic Applications of Aminochloropropanols in Complex Organic Synthesis

Role as Versatile Building Blocks in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. biosynth.com 2-Amino-3-chloropropan-1-ol serves as a valuable precursor for the synthesis of these complex ring systems. The presence of both a nucleophilic amino group and an electrophilic carbon bearing a chlorine atom allows for intramolecular cyclization reactions, forming various heterocyclic structures. For instance, it can be utilized in the synthesis of six-membered cyclic dithiocarbamates through a reaction with carbon disulfide, a process effectively promoted by triethylamine (B128534). researchgate.net This reactivity makes it a key component in the construction of diverse heterocyclic frameworks.

Application as Chiral Precursors in Asymmetric Synthesis

The chirality of a molecule is crucial in pharmaceutical applications, as different enantiomers can have vastly different biological activities. this compound, possessing a chiral center, is a valuable precursor in asymmetric synthesis. Its enantiomerically pure forms can be used to introduce specific stereochemistry into a target molecule, which is essential for developing stereochemically active pharmaceutical ingredients. The well-defined chiral center and predictable optical behavior of similar chloropropanol (B1252657) derivatives make them excellent models for understanding and applying principles of stereoselective synthesis.

Key Intermediates in the Synthesis of Pharmaceutical Scaffolds

The structural features of this compound make it an important intermediate in the synthesis of various pharmaceutical scaffolds. Its ability to participate in a wide range of chemical reactions allows for the construction of complex molecular architectures found in many drugs.

Precursors for Oxazolidinone Antibacterial Agents (e.g., Linezolid)

Oxazolidinones represent a significant class of synthetic antibacterial agents, with Linezolid being a prominent example. this compound and its derivatives are crucial intermediates in the synthesis of Linezolid. researchgate.netgoogle.com The synthesis often involves the construction of the oxazolidinone ring by reacting a derivative of this compound with an appropriate aryl isocyanate. google.com Various synthetic routes have been developed to efficiently produce Linezolid, many of which rely on the stereochemistry and reactivity of this compound precursors. researchgate.netgoogle.com

Intermediate in the Synthesis of β-Adrenergic Antagonists

β-Adrenergic antagonists, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular diseases. researchgate.netuj.edu.pl Halohydrins, such as derivatives of this compound, are established intermediates in the preparation of optically active beta-blockers like propranolol. uj.edu.plresearchgate.net The synthesis often involves the reaction of a substituted phenol (B47542) with a derivative of this compound, followed by reaction with an amine to introduce the characteristic amino alcohol side chain of beta-blockers. researchgate.netresearchgate.net

Role in Estrogen Receptor Inhibitor Synthesis

Estrogen receptor inhibitors are vital in the treatment of hormone-sensitive cancers, such as certain types of breast cancer. nih.gov While direct synthesis of specific estrogen receptor inhibitors from this compound is not extensively detailed in the provided results, the general utility of amino alcohols as building blocks in pharmaceutical synthesis suggests its potential role. For example, selective estrogen receptor modulators (SERMs) often feature complex side chains where an amino alcohol moiety could be incorporated. dovepress.com

Utility in the Development of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound and related compounds find applications in the agrochemical and specialty chemical industries. Their reactivity allows for the synthesis of a variety of molecules with potential use as pesticides, herbicides, or other crop protection agents. The structural motifs derived from this compound can be found in various bioactive molecules, highlighting its versatility as a synthetic building block. researchgate.net

Environmental Fate and Degradation Research of Aminochloropropanols

Biotransformation and Biodegradation Mechanisms

Studies on the metabolism of the structurally related compound 3-amino-1-chloropropan-2-ol in rats provide a model for potential biotransformation pathways that may occur in the environment through microbial action nih.govcapes.gov.brresearchgate.net. A significant portion of the compound may be excreted unchanged, while the remainder undergoes enzymatic transformation nih.govresearchgate.net.

The primary metabolic pathway identified involves the enzyme monoamine oxidase, which converts the aminopropanol (B1366323) to an aldehyde intermediate. This intermediate is then subject to further oxidation or reduction nih.govresearchgate.net.

Table 2: Documented Metabolic Pathway for Aminochloropropanol in Rats

| Step | Precursor | Enzyme/Process | Product(s) | Reference |

|---|---|---|---|---|

| 1 | 3-amino-1-chloropropan-2-ol | Monoamine Oxidase | β-chlorolactaldehyde | nih.govresearchgate.net |

| 2a | β-chlorolactaldehyde | Reduction | α-chlorohydrin (3-chloropropane-1,2-diol) | nih.govresearchgate.net |

| 2b | β-chlorolactaldehyde | Oxidation | β-chlorolactic acid | nih.govresearchgate.net |

This metabolic sequence suggests that environmental microorganisms possessing similar enzymes (e.g., oxidoreductases) could degrade 2-Amino-3-chloropropan-1-ol through a series of deamination, oxidation, and reduction steps, ultimately breaking it down into smaller, more readily assimilated molecules.

Investigation of Formation and Decay Kinetics in Relevant Environmental Matrices

Detailed research on the formation and decay kinetics of this compound specifically within environmental matrices like soil, water, or sediment is not widely available. However, the kinetics of its degradation would be expected to depend on the abiotic and biotic factors previously discussed.

The decay rate in an environmental matrix would be a function of:

pH and Temperature: Influencing hydrolytic stability.

Sunlight Intensity: Affecting the rate of photodegradation.

Microbial Population: The type and density of microorganisms will dictate the rate of biodegradation.

Redox Conditions: The presence or absence of oxygen will determine which microbial metabolic pathways are dominant.

In the absence of specific experimental data, it can be inferred that the persistence of this compound in the environment will vary significantly depending on the specific conditions of the receiving compartment. For instance, in a sunlit, biologically active surface water, its half-life would be expected to be shorter than in deep, cold groundwater.

Environmental Monitoring and Analytical Challenges in Trace Detection

The detection and quantification of this compound at trace levels in complex environmental samples present significant analytical challenges, similar to those encountered with other small, polar analytes like underivatized amino acids thermofisher.com.

Key analytical difficulties include:

High Polarity: Makes extraction from aqueous matrices difficult and leads to poor retention on standard reversed-phase liquid chromatography columns.

Lack of a Chromophore: The molecule does not possess a suitable chromophore for sensitive detection using UV-Vis spectrophotometry, a common detector for HPLC systems thermofisher.com.

Volatility Issues: While amenable to gas chromatography (GC), its polarity can cause poor peak shape and interactions with the GC system.

To overcome these challenges, analytical methods typically require a derivatization step to create a less polar and more volatile derivative suitable for GC-Mass Spectrometry (GC-MS) analysis. Alternatively, specialized HPLC techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with advanced detectors like Charged Aerosol Detectors (CAD) or mass spectrometers may be employed thermofisher.com. For highly sensitive detection, labeling with a fluorescent tag followed by capillary electrophoresis with laser-induced fluorescence (CE-LIF) is another potential approach researchgate.net.

Table 3: Summary of Analytical Challenges and Potential Solutions

| Challenge | Description | Potential Analytical Solution(s) |

|---|---|---|

| Poor Chromatographic Retention | High polarity leads to minimal interaction with common stationary phases. | Hydrophilic Interaction Liquid Chromatography (HILIC); Derivatization for Gas Chromatography. |

| Insensitive Detection | Lacks a native chromophore or fluorophore for standard detection methods. | Derivatization to add a UV-active or fluorescent group; Mass Spectrometry (MS); Charged Aerosol Detection (CAD). |

Future Directions and Emerging Research Avenues for 2 Amino 3 Chloropropan 1 Ol Research

Development of Novel and Atom-Economical Synthetic Approaches

The synthesis of 2-amino-3-chloropropan-1-ol and its derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. A primary focus is the development of atom-economical approaches that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A common industrial synthesis involves the reaction of epichlorohydrin (B41342) with ammonia (B1221849). evitachem.com Research is now directed towards optimizing this reaction to improve yield and reduce by-products. For instance, controlling reaction conditions such as temperature and using specific solvents like ethanol (B145695) or acetonitrile (B52724) can enhance the efficiency of this base-mediated reaction. evitachem.com Another strategy involves the use of biocatalysts, such as lipases, to catalyze the ring-opening of epichlorohydrin with amines, offering a more environmentally friendly alternative. mdpi.com Lipase (B570770) TL IM from Thermomyces lanuginosus has shown high efficiency in this transformation, particularly in continuous-flow reactor systems which allow for short reaction times and benign conditions. mdpi.com

Furthermore, methods are being developed to avoid hazardous reagents. A case in point is a synthetic route for 2-aminopropanol that circumvents the use of expensive and polluting reducing agents like Raney Ni and NaBH4 by employing a two-step process involving the ring-opening of propylene (B89431) oxide followed by ammonolysis. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Optimized Epichlorohydrin Aminolysis | Controlled temperature and solvent usage. evitachem.com | Higher yield and purity. evitachem.com |

| Biocatalytic Synthesis | Use of lipases in continuous-flow reactors. mdpi.com | Eco-friendly, mild conditions, short reaction times. mdpi.com |

| Alternative Reagent Strategies | Avoidance of hazardous reducing agents. google.com | Reduced cost and environmental impact. google.com |

Exploration of Unprecedented Chemical Transformations and Functionalizations

The unique trifunctional nature of this compound, possessing amino, chloro, and hydroxyl groups, makes it a versatile building block for a wide array of chemical transformations. evitachem.com Current research is focused on exploring novel reactions and functionalizations to create diverse molecular architectures.

The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups. Similarly, the amino and hydroxyl groups can undergo a range of reactions, including oxidation, reduction, and acylation. For example, the reaction of 1-amino-3-chloropropan-2-ol (B1208272) derivatives with carbon disulfide in the presence of triethylamine (B128534) can efficiently produce six-membered cyclic dithiocarbamates. researchgate.net This reaction highlights the potential for creating novel heterocyclic compounds.

Furthermore, the compound can be used in the synthesis of more complex molecules. For example, it is a key intermediate in the production of the antibiotic linezolid. evitachem.com Research into its use in multicomponent reactions is also gaining traction, offering a pathway to complex molecules in a single step. acs.orgacs.org

Advancements in High-Throughput Screening for Chemical Reactivity

High-throughput screening (HTS) is becoming an indispensable tool for accelerating the discovery of new reactions and optimizing reaction conditions for this compound and its derivatives. By rapidly screening large libraries of compounds and reaction parameters, HTS can identify promising candidates for further development. researchgate.net

In the context of drug discovery, HTS can be used to evaluate the biological activity of newly synthesized compounds derived from the aminochloropropanol scaffold. For instance, a library of β-lactam derivatives was synthesized and screened to identify potent antagonists for the TRPM8 channel, which is implicated in neuropathic pain and cancer. researchgate.net This approach allows for the rapid identification of structure-activity relationships, guiding the design of more effective therapeutic agents.

The integration of HTS with automated synthesis platforms can further streamline the discovery process, enabling the rapid generation and evaluation of diverse chemical libraries.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For a given reaction involving this compound, ML models can be trained on large datasets of known reactions to predict the yield and selectivity under various conditions. beilstein-journals.org This predictive power can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. Global models can suggest general conditions for new transformations, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.org

Furthermore, AI algorithms are being developed for retrosynthesis, which involves working backward from a target molecule to identify potential starting materials and reaction pathways. nih.gov This can be particularly useful for designing efficient syntheses of complex molecules derived from the aminochloropropanol scaffold. Despite the promise, challenges remain in the quality and availability of data for training these models. beilstein-journals.org

| AI/ML Application | Function | Impact on Research |

| Reaction Outcome Prediction | Predicts yield and selectivity of reactions. beilstein-journals.org | Reduces experimental workload and accelerates optimization. beilstein-journals.org |

| Retrosynthesis Planning | Proposes viable synthetic routes to target molecules. nih.gov | Facilitates the design of efficient and novel syntheses. |

| Catalyst Design | Identifies optimal catalysts for specific transformations. mdpi.com | Enhances reaction efficiency and sustainability. mdpi.com |

Design of Smart Materials and Functional Polymers Utilizing Aminochloropropanol Scaffolds

The unique chemical functionalities of this compound make it an attractive monomer for the synthesis of smart materials and functional polymers. These materials can respond to external stimuli such as temperature, pH, or light, making them suitable for a variety of applications.

Polymers derived from epichlorohydrin and ammonia, which can be considered derivatives of this compound, are used as additives in papermaking to improve strength and water resistance. google.com By modifying the polymerization conditions, the properties of these cationic polymers can be tailored for specific applications. google.com

The amino and chloro groups on the propanol (B110389) backbone provide reactive sites for cross-linking and functionalization, allowing for the creation of polymers with tunable properties. For instance, these polymers can be designed to have specific thermal responses, leading to the development of thermoresponsive ionic liquids. mdpi.com Research is also exploring the use of these scaffolds in the creation of materials for drug delivery, sensors, and catalysis.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-chloropropan-1-ol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, such as reacting epichlorohydrin with ammonia under controlled pH and temperature (e.g., 0–5°C to minimize side reactions). Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a polar eluent system (e.g., CH₂Cl₂:MeOH 9:1). Stability during synthesis is critical due to the proximity of amino and chloro groups, which may lead to intramolecular cyclization or degradation. Purity can be verified via HPLC (C18 column, UV detection at 210 nm) or ¹H-NMR (characteristic peaks at δ 3.6–3.8 ppm for CH₂Cl and δ 1.8–2.2 ppm for NH₂) .

Q. How do structural features influence the acidity of this compound compared to analogs like 2-chloroethanol?

- Methodological Answer : Acidity is governed by inductive effects and steric hindrance. The electron-withdrawing chloro group increases acidity by stabilizing the deprotonated form, while the amino group (electron-donating) reduces acidity. For example, this compound (pKa ~9.5) is less acidic than 2,2-dichloropropan-1-ol (pKa ~8.2) due to competing electronic effects. Comparative studies can employ potentiometric titration in aqueous ethanol or DFT calculations to assess charge distribution .

Advanced Research Questions

Q. What experimental strategies mitigate instability during storage or reaction conditions?

- Methodological Answer : Instability arises from intramolecular nucleophilic attack (e.g., amino group displacing chloride). Strategies include:

- Storage : Lyophilization under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Stabilizers : Adding 1% (w/v) ascorbic acid to suppress oxidative degradation.

- Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., cyclized aziridine derivatives) .

Q. How can stereochemical configuration impact biological activity in derivatives of this compound?

- Methodological Answer : Enantiomers may exhibit divergent pharmacological profiles. For example, (S)-2-Amino-3-chloropropan-1-ol showed 3-fold higher antimalarial activity (IC₅₀ = 1.2 µM) than the (R)-form in Plasmodium falciparum assays . Stereochemical analysis requires chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) or polarimetry. Structure-activity relationship (SAR) studies should correlate configuration with target binding via molecular docking (e.g., using AutoDock Vina and malaria protease PfSUB1) .

Q. What in vitro assays validate the compound’s potential as a pharmacophore in antimicrobial research?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC.

- Mechanistic Studies : Fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) or β-galactosidase reporter gene assays for bacterial stress response .

- Data Interpretation : Cross-reference with cytotoxicity data (e.g., HEK293 cell viability via MTT assay) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.